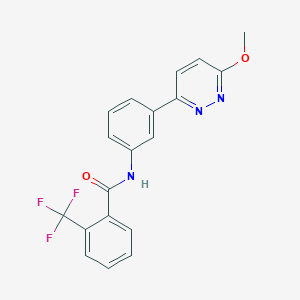

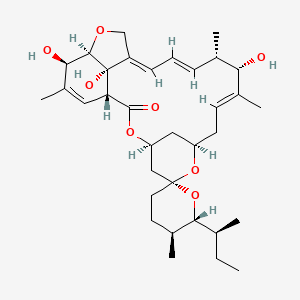

![molecular formula C14H9BrN2O B2661852 (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone CAS No. 1284293-40-8](/img/structure/B2661852.png)

(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone” is a chemical compound with the CAS Number: 1284293-40-8 . It has a molecular weight of 301.14 . It is a solid substance at room temperature .

Synthesis Analysis

The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Molecular Structure Analysis

The InChI Code for the compound is 1S/C14H9BrN2O/c15-11-6-7-13-16-8-12 (17 (13)9-11)14 (18)10-4-2-1-3-5-10/h1-9H . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

The compound can undergo various reactions. For instance, it can participate in a chemodivergent reaction with α-bromoketones and 2-aminopyridines to form N-(Pyridin-2-yl)amides and 3-bromoimidazopyridines .Physical And Chemical Properties Analysis

The compound is a white to yellow powder or crystals at room temperature . It has a melting point of 144-146°C .Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structure

- The compound has been involved in the synthesis of various heterocyclic compounds. For example, Ge, Ge, and Cao (2011) used a similar compound in a novel tandem annulation reaction, highlighting its utility in creating complex molecular structures (Yan-qing Ge, Haiyan Ge, & Xiao-Qun Cao, 2011).

Optical Properties and Material Science

- In material science, compounds like (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone have been used to create materials with specific optical properties. Volpi et al. (2017) synthesized derivatives with notable absorption and fluorescence spectra, demonstrating the potential for use in luminescent materials (G. Volpi et al., 2017).

Antimicrobial and Antimycobacterial Activities

- Compounds synthesized using similar structures have shown significant antimicrobial and antimycobacterial activities. Sharma et al. (2009) and Narasimhan et al. (2011) reported on derivatives that were tested for these properties, indicating potential applications in pharmaceuticals (D. Sharma et al., 2009); (B. Narasimhan et al., 2011).

Synthesis of Complex Heterocycles

- The compound is instrumental in the synthesis of complex heterocycles. Aggarwal et al. (2016) developed a protocol for the synthesis of related methanones, highlighting the versatility and importance of this compound in organic synthesis (R. Aggarwal et al., 2016).

Safety and Hazards

Orientations Futures

The future directions for this compound could involve further exploration of its medicinal applications, given the interest in imidazo[1,2-a]pyridines for their therapeutic value . Additionally, more research could be conducted to understand its mechanism of action and potential uses in various fields.

Propriétés

IUPAC Name |

(6-bromoimidazo[1,2-a]pyridin-3-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-11-6-7-13-16-8-12(17(13)9-11)14(18)10-4-2-1-3-5-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRHENMONWPLEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate](/img/structure/B2661774.png)

![4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2661775.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2661778.png)

![N-(2,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2661783.png)

![S-(5-chlorothiophen-2-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2661784.png)

![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2661785.png)

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(pyridin-4-yl)ethyl]amino)methyl]benzoic acid](/img/structure/B2661790.png)